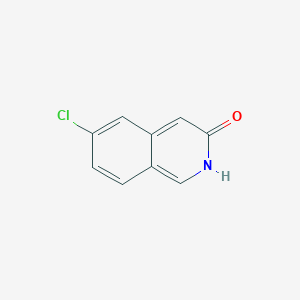

6-Chloroisoquinolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloroisoquinolin-3(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 . It is stored in a dry room at room temperature .

Physical And Chemical Properties Analysis

6-Chloroisoquinolin-3(2H)-one has a molecular weight of 179.60 . It is stored in a dry room at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not specified in the sources I have access to .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Spectroscopic Studies

6-Chloroisoquinolin-3(2H)-one has been studied for its crystal structure and spectroscopic characteristics. Research demonstrates the preparation and characterization of its metastable crystalline forms, investigating their single-crystal diffraction, X-ray powder diffraction, Hirshfeld surfaces, solid-state vibrational spectroscopy, and thermal analysis. These studies reveal insights into the molecular behavior and interactions of this compound (Luo & Sun, 2014).

Pharmacological Properties

6-Chloroisoquinolin-3(2H)-one and its derivatives have been examined for various pharmacological properties. For instance, research explores its potential as an apoptosis inducer and anticancer agent, highlighting its ability to penetrate the blood-brain barrier and showing efficacy in cancer models (Sirisoma et al., 2009).

Antimicrobial Activity

Studies have also focused on the antimicrobial activity of 6-Chloroisoquinolin-3(2H)-one derivatives. Research into 2-chloro-6-methylquinoline hydrazones derived from this compound has shown significant antibacterial activity against various bacterial strains and weak activity against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).

Corrosion Inhibition

The compound's derivatives have been evaluated for their effectiveness in corrosion inhibition. Quantum chemical calculations and molecular dynamic simulations have been used to explore the corrosion inhibition mechanism of these derivatives in acidic solutions, making them potentially useful in industrial applications (Saha, Murmu, Murmu, & Banerjee, 2016).

Chemosensory Applications

6-Chloroisoquinolin-3(2H)-one derivatives have been characterized as chemosensors. For example, a derivative selectively responded to Cd2+ ions over other metal ions, showing potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Electrochemical Behavior

Research on the polarographic reduction of 6-chloroquinoline, a related compound, in dimethylformamide solutions has provided insights into its electrochemical behavior. This study contributes to understanding the mechanisms of electrochemical reactions of this class of compounds (Fujinaga & Takaoka, 1968).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-chloro-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUMLJICSZAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)